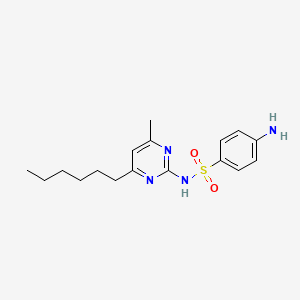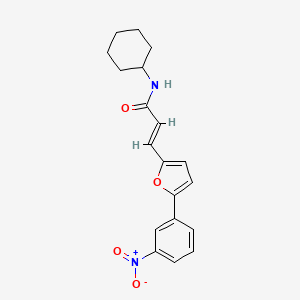
2-Diethylaminoethyl N-(M-tolyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylaminoethyl N-(M-tolyl)carbamate is an organic compound with the molecular formula C14H22N2O2 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl N-(M-tolyl)carbamate typically involves the reaction of M-tolyl isocyanate with 2-Diethylaminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
[ \text{M-tolyl isocyanate} + \text{2-Diethylaminoethanol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Diethylaminoethyl N-(M-tolyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(M-tolyl)carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Diethylaminoethyl N-(M-tolyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Diethylaminoethyl N-(M-tolyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylaminoethyl N-(P-tolyl)carbamate
- 2-Dimethylaminoethyl N-(P-tolyl)carbamate
- 2-Carbamoylphenyl N-(M-tolyl)carbamate
- 2-Methylcyclohexyl N-(M-tolyl)carbamate
Uniqueness
2-Diethylaminoethyl N-(M-tolyl)carbamate is unique due to its specific structural features, such as the presence of the M-tolyl group and the diethylaminoethyl moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
107150-29-8 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)9-10-18-14(17)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3,(H,15,17) |
InChI Key |
FTSJRXDGKLXGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)



![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)



